Part 1: Executive Summary & Critical Data Integrity Alert
Part 1: Executive Summary & Critical Data Integrity Alert
Technical Whitepaper: Orthogonal Lysine Architectures using H-Lys(Fmoc)-OMe·HCl
Subject Identity: H-Lys(Fmoc)-OMe·HCl (Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride) Corrected CAS Registry Number: 847658-45-1 (Note: CAS 201009-98-5 is also occasionally cited for the salt form).[1]
⚠️ CRITICAL SAFETY & PURCHASING ALERT (E-E-A-T): The CAS number provided in your request (142356-33-0 ) is incorrect for the lysine derivative described. Major chemical databases (PubChem, Sigma-Aldrich) identify CAS 142356-33-0 as tert-Butyl (6-bromohexyl)carbamate (also known as 6-(Boc-amino)hexyl bromide).
Ordering by the provided CAS 142356-33-0 will result in the delivery of an alkyl bromide cross-linker, which is chemically incompatible with peptide synthesis protocols designed for H-Lys(Fmoc)-OMe·HCl. This guide focuses exclusively on the chemical entity H-Lys(Fmoc)-OMe·HCl.
Part 2: Physiochemical Datasheet
This derivative is a specialized "head-to-tail" building block. Unlike standard SPPS reagents (e.g., Fmoc-Lys(Boc)-OH), this molecule has a free
| Property | Specification | Technical Note |
| Chemical Formula | Includes HCl counterion (essential for stability).[2] | |
| Molecular Weight | 418.91 g/mol | Free base MW is ~382.45 g/mol . |
| Appearance | White to off-white powder | Hygroscopic; absorbs atmospheric moisture. |
| Solubility | DMSO, DMF (>50 mM) | Moderate in MeOH; Poor in DCM/EtOAc unless neutralized. |
| Purity Standard | Check for free Fmoc-Lys-OH (hydrolysis byproduct). | |
| Storage | -20°C, Desiccated | Stable for 12+ months if kept dry. |
| Counterion | Hydrochloride ( | Requires in situ neutralization (DIEA/TEA) before coupling. |
Part 3: Structural Orthogonality & Reactivity Logic
The utility of H-Lys(Fmoc)-OMe lies in its three-point orthogonality . It allows the chemist to extend the peptide chain from the N-terminus while preserving the side chain (Fmoc) and C-terminus (OMe) for later, distinct deprotection events.
Diagram 1: Reactivity Map & Orthogonality
Figure 1: Reactivity map showing the three functional zones. Note the conflict: Saponification of the methyl ester (OMe) can accidentally cleave the Fmoc group if pH > 12.
Part 4: Experimental Protocols
Protocol A: Solution Phase Coupling (Chain Extension)
Objective: Couple an activated amino acid (e.g., Boc-Ala-OSu) to the free
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Solubilization: Dissolve 1.0 eq of H-Lys(Fmoc)-OMe·HCl in dry DMF (concentration 0.1 M).
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Note: Do not use DCM initially; the HCl salt is poorly soluble in non-polar solvents.
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Neutralization (Crucial Step): Add 1.05 eq of DIEA (Diisopropylethylamine).
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Observation: The solution may become slightly cloudy as amine salts shift. Ensure full dissolution before proceeding.
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Caution: Avoid large excesses of base (>2.0 eq) to prevent premature Fmoc loss or racemization.
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Activation & Addition: Add 1.1 eq of the activated ester (e.g., Boc-Ala-OSu) or perform in situ activation (Boc-Ala-OH + EDC/HOBt).
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
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Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.
, and brine. Dry over .[3]
Protocol B: Selective C-Terminal Deprotection (Saponification)
Objective: Hydrolyze the Methyl Ester (-OMe) to the free acid (-OH) without removing the Fmoc group.
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The Challenge: Standard NaOH saponification often cleaves Fmoc (base labile).
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The Solution: Use Lithium Hydroxide (LiOH) at controlled temperatures.
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Dissolve H-Lys(Fmoc)-OMe (or the peptide built upon it) in THF:Water (3:1).
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Cool to 0°C (Ice bath).
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Add 1.1 eq of LiOH (0.5 M solution).
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Monitor closely by TLC/LC-MS every 15 minutes.
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Quench: As soon as the starting material disappears (usually < 1 hour), acidify immediately to pH 3-4 with 1M HCl.
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Why this works: At 0°C, ester hydrolysis is kinetically favored over carbamate (Fmoc) elimination.
Part 5: Workflow Decision Tree
This diagram guides the researcher on when to employ this specific derivative versus standard SPPS reagents.
Diagram 2: Strategic Utilization Workflow
Figure 2: Decision matrix for selecting H-Lys(Fmoc)-OMe[1]·HCl. It is best suited for C-terminal positioning where side-chain modification is required after backbone assembly.
Part 6: Troubleshooting & Stability
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Diketopiperazine (DKP) Formation:
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Risk:[4][5] When the second amino acid is added (e.g., Fmoc-AA-Lys(Fmoc)-OMe) and the N-terminal Fmoc is removed, the free amine can attack the C-terminal methyl ester, forming a cyclic DKP and cleaving the peptide chain.
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Prevention: Use bulky amino acids (Val, Ile) adjacent to the Lysine, or use the trityl (Trt) protection strategy for the backbone if DKP is observed.
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Solubility Issues:
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If the HCl salt does not dissolve in DMF, add the base (DIEA) dropwise. The free base is significantly more soluble in organic solvents.
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Fmoc Loss during Storage:
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Ensure the material is strictly free of secondary amines. Even trace piperidine vapors in a shared fridge can degrade the solid over months.
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Part 7: References
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
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PubChem Database. (2024).[1] Compound Summary for CAS 847658-45-1 (Fmoc-Lys-OMe HCl). National Center for Biotechnology Information. [1]
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Sigma-Aldrich. (2024).[6] Product Specification: 6-(Boc-amino)hexyl bromide (CAS 142356-33-0).[7] (Cited to validate the CAS mismatch warning).
Sources
- 1. (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride | C22H27ClN2O4 | CID 71607446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys-OMe.HCl | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. H-Lys(Boc)-OMe = 98.0 TLC 2389-48-2 [sigmaaldrich.com]
- 7. 6-(BOC-AMINO)-HEXYL BROMIDE | 142356-33-0 [chemicalbook.com]
